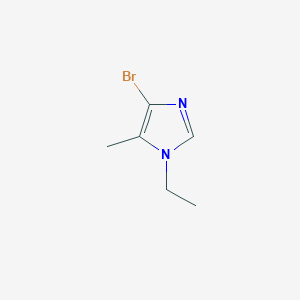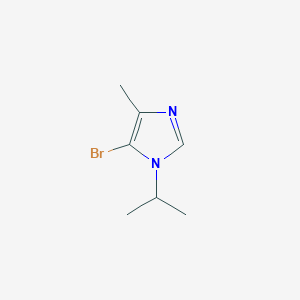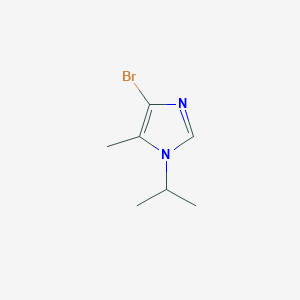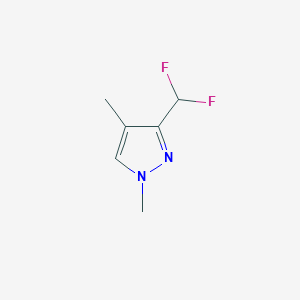
3-(difluoromethyl)-1,4-dimethyl-1h-pyrazole
Descripción general
Descripción
3-(difluoromethyl)-1,4-dimethyl-1h-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing three carbon atoms and two adjacent nitrogen atoms. This compound is notable for its difluoromethyl group at the third position and methyl groups at the first and fourth positions. Pyrazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science .
Métodos De Preparación
The synthesis of 3-(difluoromethyl)-1,4-dimethyl-1h-pyrazole typically involves multiple steps. One common method starts with 1,3-dimethylpyrazole as the raw material. The process includes halogenation to obtain 4-halogen-1,3-dimethyl-1H-pyrazole, followed by bromination and hydrolysis to produce 4-halogen-1-methyl-1H-pyrazole-3-formaldehyde. This intermediate is then reacted with a fluorination reagent to yield 4-halogen-3-difluoromethyl-1-methylpyrazole. Finally, a Grignard reagent is used to obtain the desired product .
Análisis De Reacciones Químicas
3-(difluoromethyl)-1,4-dimethyl-1h-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Halogenation and other substitution reactions are common, often using reagents like bromine and fluorination agents
Major Products: The major products formed from these reactions include various halogenated and fluorinated pyrazole derivatives.
Aplicaciones Científicas De Investigación
3-(difluoromethyl)-1,4-dimethyl-1h-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of various agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(difluoromethyl)-1,4-dimethyl-1h-pyrazole involves its interaction with specific molecular targets. For instance, in agricultural applications, it acts as a nitrification inhibitor by targeting the ammonia monooxygenase enzyme in soil bacteria, thereby reducing nitrogen loss and improving fertilizer efficiency . In medicinal applications, it may interact with specific enzymes or receptors to exert its therapeutic effects .
Comparación Con Compuestos Similares
3-(difluoromethyl)-1,4-dimethyl-1h-pyrazole can be compared with other pyrazole derivatives such as:
3,5-Dimethylpyrazole: Lacks the difluoromethyl group, resulting in different chemical properties and biological activities.
3-Difluoromethyl-1-methylpyrazole: Similar structure but with only one methyl group, leading to variations in reactivity and applications
3,4-Dimethylpyrazole phosphate: Used as a nitrification inhibitor, similar to this compound, but with different efficacy and environmental impact.
These comparisons highlight the unique properties of this compound, particularly its enhanced biological activities due to the presence of the difluoromethyl group.
Propiedades
IUPAC Name |
3-(difluoromethyl)-1,4-dimethylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2/c1-4-3-10(2)9-5(4)6(7)8/h3,6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFCPDYYBWSWKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details














Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
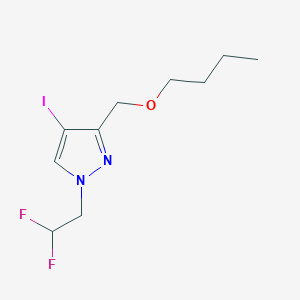
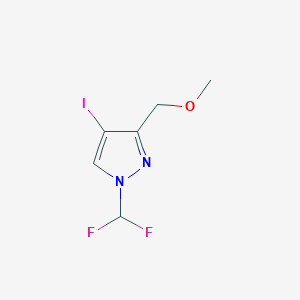
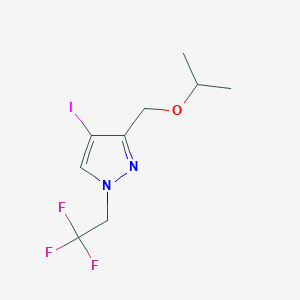
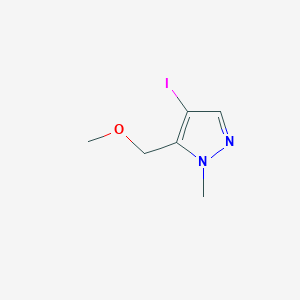
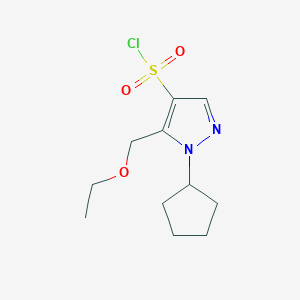
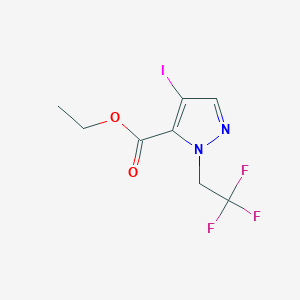
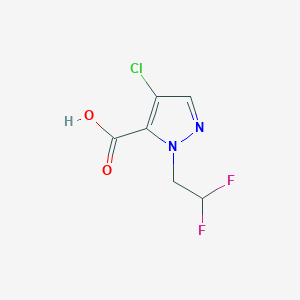
![5-[(2,4-difluorophenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B8036711.png)
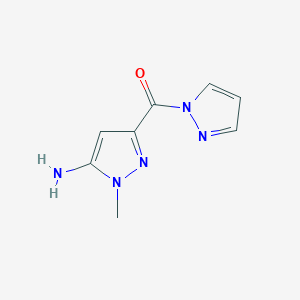
![5-[(2,3,3a,7a-tetrahydro-1H-inden-2-yloxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B8036722.png)
![2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid](/img/structure/B8036732.png)
